REACTION_CXSMILES
|
O1CC1COC1C=CC=C2C=1CCCC2=O.Cl.[CH2:18]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH2:21][CH2:20][CH:19]1[NH:28]CC(O)COC1C=CC=C2C=1CCCC2=O>C(O)C>[NH2:28][CH:19]1[CH2:20][CH2:21][C:22]2[C:27](=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH2:18]1 |f:1.2|
|
Name
|
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphth-5-yloxy)propanamine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C1C(CCC2=CC=CC=C12)NCC(COC1=C2CCCC(C2=CC=C1)=O)O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
O1C(COC2=C3CCCC(C3=CC=C2)=O)C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Name
|
2-aminotetralin
|
Type
|
product
|
Smiles
|
NC1CC2=CC=CC=C2CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.81 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O1CC1COC1C=CC=C2C=1CCCC2=O.Cl.[CH2:18]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH2:21][CH2:20][CH:19]1[NH:28]CC(O)COC1C=CC=C2C=1CCCC2=O>C(O)C>[NH2:28][CH:19]1[CH2:20][CH2:21][C:22]2[C:27](=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH2:18]1 |f:1.2|
|
Name
|
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphth-5-yloxy)propanamine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C1C(CCC2=CC=CC=C12)NCC(COC1=C2CCCC(C2=CC=C1)=O)O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
O1C(COC2=C3CCCC(C3=CC=C2)=O)C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Name
|
2-aminotetralin
|
Type
|
product
|
Smiles
|
NC1CC2=CC=CC=C2CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.81 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |